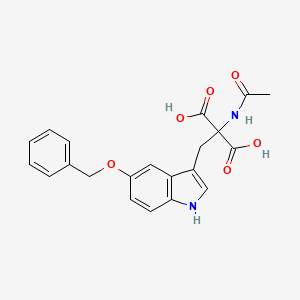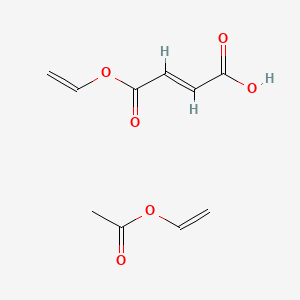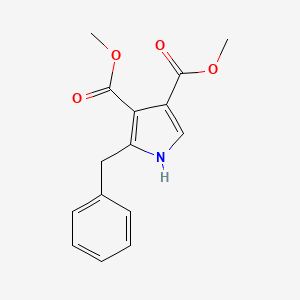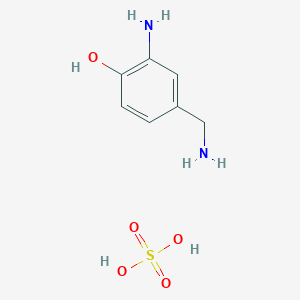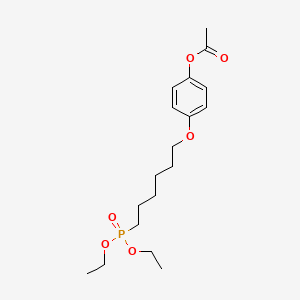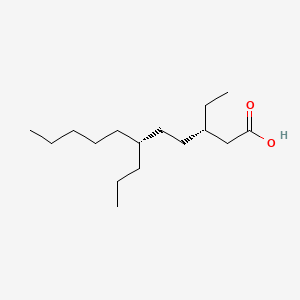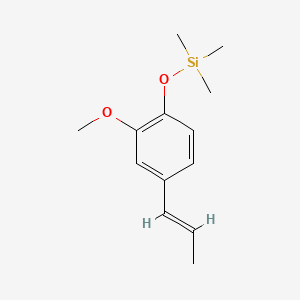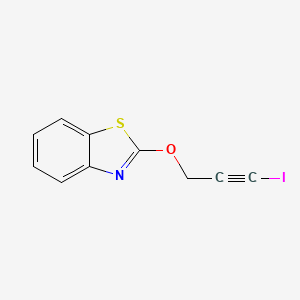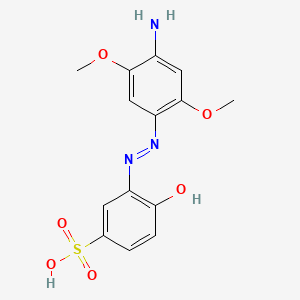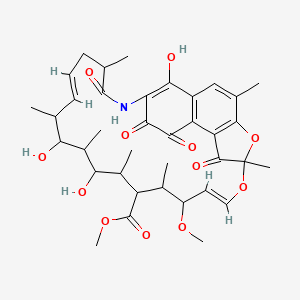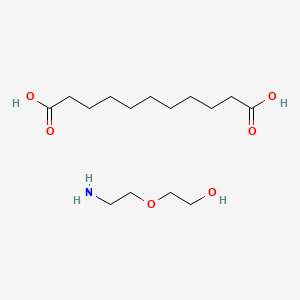
2-(2-Aminoethoxy)ethanol;undecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)ethanol;undecanedioic acid is a compound that combines the properties of an amino alcohol and a dicarboxylic acid. 2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents, while undecanedioic acid is a long-chain dicarboxylic acid. This combination makes the compound versatile for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
For undecanedioic acid, it is commonly synthesized through the oxidation of undecylenic acid, which is derived from castor oil. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Industrial Production Methods
Undecanedioic acid is produced industrially by the oxidation of undecylenic acid in large reactors. The process is carefully monitored to ensure the complete conversion of the starting material to the desired dicarboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Undecanedioic acid primarily undergoes reactions typical of carboxylic acids, such as:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Reduction to form primary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation of 2-(2-Aminoethoxy)ethanol: Aldehydes, carboxylic acids.
Reduction of 2-(2-Aminoethoxy)ethanol: Primary amines.
Esterification of Undecanedioic Acid: Esters.
Amidation of Undecanedioic Acid: Amides.
Scientific Research Applications
2-(2-Aminoethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: As a component in the formulation of pharmaceuticals and as a linker in the synthesis of therapeutic agents.
Industry: In the production of surfactants, colorants, and foam stabilizers.
Undecanedioic acid is used in:
Polymer Chemistry: As a monomer in the production of polyamides and polyesters.
Cosmetics: As an ingredient in skincare products for its moisturizing properties.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a spacer or linker in bioconjugate materials. It facilitates the attachment of therapeutic agents to target molecules, enhancing their efficacy and specificity .
Undecanedioic acid exerts its effects through its carboxylic acid groups, which can form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Ethylene glycol mono(2-aminoethyl) ether, Diethylene glycolamine.
Undecanedioic Acid: Dodecanedioic acid, Sebacic acid.
Uniqueness
2-(2-Aminoethoxy)ethanol is unique due to its dual functionality as an amino alcohol, making it versatile for various chemical reactions and applications. Undecanedioic acid stands out for its long carbon chain, which imparts unique properties such as increased hydrophobicity and flexibility in polymer applications .
Properties
CAS No. |
292601-81-1 |
|---|---|
Molecular Formula |
C15H31NO6 |
Molecular Weight |
321.41 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;5-1-3-7-4-2-6/h1-9H2,(H,12,13)(H,14,15);6H,1-5H2 |
InChI Key |
CBUUCVKJNPKLRV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


